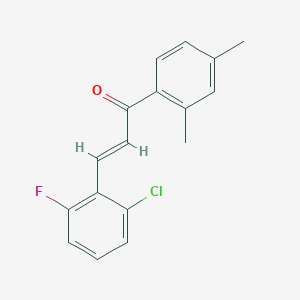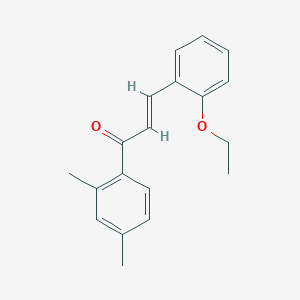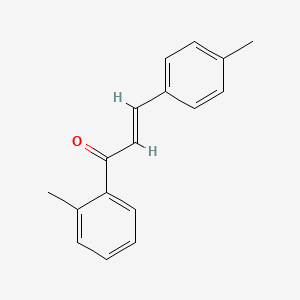
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, hereafter referred to as 2F-MMP, is a small organic molecule with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a fluorinated derivative of the aromatic compound methylphenylprop-2-en-1-one (MMP), and has been studied for its potential use as a building block for the synthesis of complex molecules, as a drug target for therapeutic applications, and as a photochemical.
Aplicaciones Científicas De Investigación
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as a building block for the synthesis of complex molecules. It has been used to synthesize a variety of derivatives, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one. It has also been studied for its potential use as a drug target for therapeutic applications, as it has been found to bind to certain proteins in the body and modulate their activity. Additionally, it has been studied for its potential use as a photochemical, as its fluorescence properties have been found to be useful for imaging applications.
Mecanismo De Acción
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to bind to certain proteins in the body, such as the protein kinase C-alpha (PKC-alpha). When bound to PKC-alpha, it modulates the activity of the protein, which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain proteins, such as the protein kinase C-alpha (PKC-alpha), which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism. It has also been found to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescence properties make it useful for imaging applications. Additionally, it has been found to bind to certain proteins in the body, which makes it a useful tool for studying the function of these proteins. One limitation of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is that its fluorescence properties can be affected by pH, temperature, and other environmental factors, which can make it difficult to use for imaging applications in some cases.
Direcciones Futuras
There are a variety of potential future directions for research on 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to continue to explore its potential use as a drug target for therapeutic applications. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore its potential use as a photochemical and its potential applications in imaging technologies. Finally, research could be done to explore its potential use as a building block for the synthesis of complex molecules, as well as its potential applications in materials science.
Métodos De Síntesis
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized using the following procedure. First, 2-fluorophenol is reacted with methylmagnesium bromide in the presence of a base and a solvent to form a Grignard reagent. The Grignard reagent is then reacted with 1-methyl-2-phenylprop-2-en-1-one in the presence of a base and a solvent to form 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, which is then isolated by distillation. This method has been used to synthesize a variety of derivatives of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYWLKEYQRQEL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
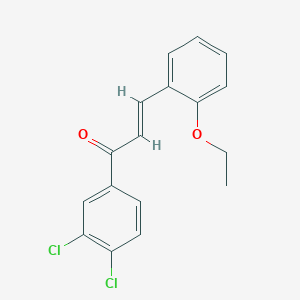

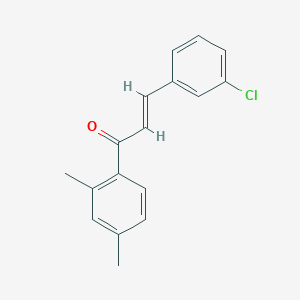
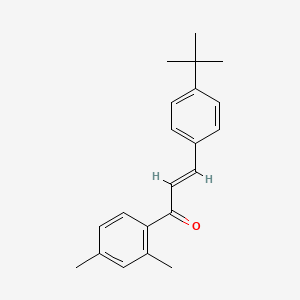
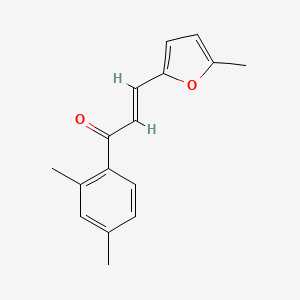
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


